3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid
Description
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of thieno[3,2-e][1,2,4]thiadiazines This compound is characterized by its unique structure, which includes a thieno ring fused with a thiadiazine ring, and a carboxylic acid functional group
Properties
Molecular Formula |
C7H6N2O4S2 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4S2/c1-3-8-4-2-5(6(10)11)14-7(4)15(12,13)9-3/h2H,1H3,(H,8,9)(H,10,11) |
InChI Key |
BYIYGBGLIWRGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazide, which undergoes cyclization with sulfur and an oxidizing agent to yield the desired thiadiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thieno ring or carboxylic acid group .
Scientific Research Applications
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory activities.
1,1,3-trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine: Acts as a non-nucleoside reverse transcriptase inhibitor.
Uniqueness
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Biological Activity
3-Methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid can be represented as follows:
- Molecular Formula : C₇H₆N₂O₄S
- IUPAC Name : 3-Methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance, thiazine derivatives have shown effectiveness against various bacterial strains and fungi. Studies have reported that compounds similar to 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine possess minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound Type | Target Organisms | MIC (μg/mL) |
|---|---|---|
| Thiazine Derivatives | S. aureus | 12.5 |
| Thiazine Derivatives | E. coli | 25 |
Anticancer Activity
The anticancer potential of thiadiazine derivatives has been explored in various studies. The compound was evaluated for its cytotoxic effects on cancer cell lines such as HCT116 (human colon cancer) and MCF7 (breast cancer). Findings suggest that it inhibits cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
Inflammation is a critical factor in numerous diseases, and compounds with anti-inflammatory properties are highly sought after. In vitro studies have demonstrated that derivatives of the compound exhibit significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activities of 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Cell Signaling Modulation : Research indicates potential modulation of signaling pathways such as PI3K/AKT/mTOR which are crucial for cell survival and proliferation .
Case Studies
Several case studies highlight the efficacy of thiadiazine derivatives:
- Study on Antimicrobial Properties : A study evaluated a series of thiazine derivatives against clinical isolates of bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity.
- Cytotoxicity Assessment : In a recent investigation involving HCT116 cells, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
